lithium;9-phenoxyfluoren-9-ide
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Overview
Description
Lithium;9-phenoxyfluoren-9-ide is a chemical compound with the molecular formula C19H13LiO It is a lithium salt of 9-phenoxyfluorene, which is a derivative of fluorene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;9-phenoxyfluoren-9-ide typically involves the reaction of 9-phenoxyfluorene with a lithium reagent. One common method is the reaction of 9-phenoxyfluorene with n-butyllithium in anhydrous conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds as follows:
C19H13O+n-BuLi→C19H12OLi+n-BuH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium;9-phenoxyfluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-phenoxyfluorenone.
Reduction: It can be reduced to form 9-phenoxyfluorene.
Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides, such as methyl iodide (CH3I), are used in substitution reactions.
Major Products Formed
Oxidation: 9-phenoxyfluorenone
Reduction: 9-phenoxyfluorene
Substitution: Various alkylated derivatives of 9-phenoxyfluorene
Scientific Research Applications
Lithium;9-phenoxyfluoren-9-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors.
Biological Studies: It is used in the study of biological systems and their interactions with organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of lithium;9-phenoxyfluoren-9-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom in the compound is highly reactive and can readily form bonds with electrophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Lithium;9-fluoren-9-ide
- Lithium;9-methoxyfluoren-9-ide
- Lithium;9-phenylfluoren-9-ide
Uniqueness
Lithium;9-phenoxyfluoren-9-ide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, as it can participate in reactions that other similar compounds may not. The phenoxy group also influences the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
101412-74-2 |
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Molecular Formula |
C19H13LiO |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
lithium;9-phenoxyfluoren-9-ide |
InChI |
InChI=1S/C19H13O.Li/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1 |
InChI Key |
AQYWCMXAFHICJY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)O[C-]2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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